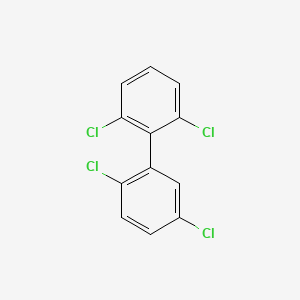

2,2',5,6'-Tetrachlorobiphenyl

描述

Contextualization within Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were manufactured for a variety of industrial applications, including as coolants and insulating fluids for electrical equipment. undp.orgdcceew.gov.au These compounds consist of a biphenyl (B1667301) structure to which between one and ten chlorine atoms are attached, resulting in 209 possible individual congeners. dcceew.gov.aucpcb.nic.in

PCBs are classified as persistent organic pollutants (POPs) due to their resistance to environmental degradation, a characteristic that leads to their long-term presence in ecosystems. undp.orgdcceew.gov.au Their chemical stability, non-flammability, and electrical insulating properties made them commercially valuable. undp.orgepa.gov However, these same properties contribute to their persistence. nih.gov Although their production was banned in many countries, including the United States in 1979, PCBs continue to be a global environmental concern due to their presence in older equipment, hazardous waste sites, and their ability to cycle between air, water, and soil. epa.govwikipedia.org

Due to their low water solubility and high lipid solubility, PCBs bioaccumulate in the fatty tissues of organisms and biomagnify through the food chain. dcceew.gov.aunih.govnih.gov This accumulation can lead to significant concentrations in animals at higher trophic levels, including humans. nih.gov The International Agency for Research on Cancer (IARC) has classified PCBs as probable human carcinogens. nih.gov

Significance of 2,2',5,6'-Tetrachlorobiphenyl as a Specific Congener in Environmental and Biological Systems

This compound (PCB 60) is one of the 209 PCB congeners. The specific arrangement and number of chlorine atoms on the biphenyl rings determine the physical and chemical properties of each congener, as well as its environmental behavior and toxicity. cpcb.nic.inepa.gov The environmental fate of PCBs is largely influenced by their chlorination pattern. researchgate.net Less chlorinated congeners are generally more volatile and more likely to biodegrade, while highly chlorinated PCBs tend to be more resistant to degradation and sorb more strongly to particles. nih.gov

Research Trajectory and Evolution of Scholarly Focus on Tetrachlorobiphenyls

The scientific focus on PCBs has evolved significantly over time. Initial research and regulatory actions in the 1970s centered on the commercial mixtures, such as Aroclors. cdc.govclu-in.org Analytical methods were developed to measure total PCBs or identify the type of Aroclor mixture present in a sample. cdc.gov

However, as scientific understanding advanced, the focus shifted towards congener-specific analysis. clu-in.org This shift was driven by the recognition that the toxicity and environmental fate of PCBs are highly dependent on the specific congener. nih.govresearchgate.net For instance, some congeners, often referred to as "dioxin-like" PCBs, exhibit a planar structure and a toxic mode of action similar to dioxins. wikipedia.org

The development of advanced analytical techniques, such as high-resolution gas chromatography coupled with mass spectrometry (GC-MS), has enabled researchers to identify and quantify individual PCB congeners, including tetrachlorobiphenyls like PCB 60, in complex environmental and biological samples. clu-in.orgontosight.aiepa.gov This has allowed for a more nuanced understanding of PCB exposure, metabolism, and risk assessment. Current research often investigates the disposition and metabolic effects of specific congeners to better understand their potential health implications. researchgate.net The study of hydroxylated and other metabolites of PCBs is also an active area of research, as these transformation products can have their own biological activities. researchgate.netsmolecule.com

Physicochemical Properties of this compound (PCB 60)

| Property | Value | Source |

| CAS Number | 41464-41-9 | accustandard.comchemicalbook.comchemsrc.com |

| Molecular Formula | C₁₂H₆Cl₄ | accustandard.comchemsrc.com |

| Molecular Weight | 291.99 g/mol | accustandard.com |

| Melting Point | 104 °C | chemicalbook.comchemsrc.com |

| Boiling Point | 330.6 ± 37.0 °C at 760 mmHg | chemsrc.com |

| Water Solubility | 47.59 µg/L (at 25 °C) | chemicalbook.com |

| LogP | 5.92 | chemsrc.com |

Structure

3D Structure

属性

IUPAC Name |

1,3-dichloro-2-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-4-5-9(14)8(6-7)12-10(15)2-1-3-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTUSTXGTCCSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073509 | |

| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-41-9 | |

| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5,6'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WL1WP4G3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Transport Dynamics of 2,2 ,5,6 Tetrachlorobiphenyl

Global and Regional Distribution Patterns in Environmental Compartments

PCBs are widespread environmental pollutants, and their distribution is global. cpcb.nic.inresearchgate.net They are found in various environmental compartments, including the air, water, soil, and sediments. researchgate.net Due to their persistence and lipophilic ("fat-loving") nature, PCBs can bioaccumulate in organisms and biomagnify through the food chain. ewg.orgresearchgate.net This results in higher concentrations in organisms at higher trophic levels.

The distribution of 2,2',5,6'-tetrachlorobiphenyl, like other PCBs, is influenced by historical usage patterns and environmental transport processes. While manufacturing of PCBs was banned in the United States in 1976, residual contamination in the environment leads to ongoing exposure. ewg.org These compounds can be found in various environmental matrices far from their original sources, indicating long-range transport.

Atmospheric Transport and Deposition Mechanisms

Atmospheric transport is a significant pathway for the global distribution of PCBs. cpcb.nic.in PCBs can enter the atmosphere through volatilization from contaminated soils and waters, as well as from the open burning or incomplete incineration of waste. epa.govresearchgate.net Once in the atmosphere, they can be transported over long distances.

Deposition of PCBs from the atmosphere can occur through both wet and dry processes. cpcb.nic.in Wet deposition involves the removal of PCBs from the atmosphere by precipitation (rain or snow), while dry deposition involves the settling of particle-bound PCBs. acs.org Studies have shown that both wet and dry deposition contribute to the loading of PCBs into terrestrial and aquatic ecosystems. acs.orgwa.gov For instance, research in the Spokane River Watershed found that total PCB flux was comparable to areas with similar land uses near Seattle, Washington. wa.gov

The physical and chemical properties of individual PCB congeners, such as their vapor pressure and degree of chlorination, influence their atmospheric transport and deposition. Less chlorinated PCBs tend to be more volatile and can be transported further in the vapor phase, while more highly chlorinated PCBs are more likely to be associated with particles and deposited closer to their sources.

Aquatic and Sedimentary Dynamics of this compound

PCBs are known to accumulate in aquatic sediments due to their low water solubility and tendency to adsorb to particulate matter. ehn.orgepa.gov Sediments can act as a long-term reservoir for PCBs, from which they can be released back into the water column through processes like resuspension. ccme.ca The concentration of PCBs in sediments can be significantly higher than in the overlying water.

The fate and behavior of this compound in aquatic systems are governed by processes such as adsorption, desorption, and bioaccumulation. ccme.ca The partitioning of PCBs between water and sediment is influenced by factors like the organic carbon content of the sediment and the lipophilicity of the PCB congener. nm.gov Organisms living in or near contaminated sediments are particularly at risk of exposure. epa.gov

Studies have shown that remediation of PCB-contaminated sediments can lead to a significant reduction in PCB concentrations in fish tissue and surface water. nih.gov However, the widespread contamination of aquatic sediments remains a significant environmental concern. epa.gov

Soil Contamination and Sorption Characteristics

Soil is another major environmental reservoir for PCBs. mdpi.com Contamination of soil can occur through atmospheric deposition, spills, and the land application of contaminated materials like sewage sludge. epa.gov The persistence of PCBs in soil can lead to long-term contamination.

The sorption of PCBs to soil particles is a key process that controls their mobility and bioavailability. nm.gov The extent of sorption is influenced by soil properties, particularly the organic matter content. nm.govresearchgate.net Soils with higher organic matter content tend to have a greater capacity to adsorb PCBs, which can reduce their leaching into groundwater but also increase their persistence in the soil. nm.gov The degree of chlorination of the PCB congener also affects sorption, with more highly chlorinated PCBs being more strongly adsorbed. nm.govresearchgate.net

Research has shown a linear relationship between the distribution constants of PCB congeners and the organic carbon content of the soil. researchgate.net The sorption process can be influenced by the presence of other substances, such as co-solvents or heavy metals. For example, one study found that the presence of lead could diminish the sorption of 2,4,6-trichlorophenol to soil and peat. nih.gov

Identification of this compound as an Environmental Marker

Individual PCB congeners can sometimes serve as markers for specific sources or environmental processes. The congener profile, or the relative abundance of different PCB congeners, can provide clues about the origin and fate of PCB contamination.

Advanced Analytical Methodologies for 2,2 ,5,6 Tetrachlorobiphenyl Quantification

Sample Collection and Preparation Techniques for Diverse Environmental and Biological Matrices

The initial and most critical stage in the analysis of 2,2',5,6'-Tetrachlorobiphenyl involves the extraction of the analyte from its matrix, which can range from soil and sediment to blood serum and adipose tissue. This is followed by a cleanup phase to remove interfering compounds that could compromise the accuracy of the final quantification.

Extraction Methodologies (e.g., Solid-Phase Extraction, Soxhlet Extraction, Supercritical Fluid Extraction)

The choice of extraction technique is dictated by the sample matrix, the required extraction efficiency, and practical considerations such as solvent consumption and sample throughput. cdc.gov

Solid-Phase Extraction (SPE): This technique has become increasingly common for its efficiency, reduced solvent usage, and potential for automation. promochrom.comnih.gov SPE is used to enrich PCBs from samples, and it requires low amounts of solvents. nih.gov For aqueous samples, SPE cartridges, often packed with C18-bonded silica, are used to adsorb the PCBs from the water sample. researchgate.net The PCBs are then eluted with a small volume of an organic solvent. researchgate.net A simple off-line SPE method has been developed for isolating PCBs from human serum, which involves protein denaturation followed by elution with a hexane-dichloromethane mixture, achieving recoveries between 99-120% for various PCB congeners. nih.gov

Soxhlet Extraction: A classic and robust method, Soxhlet extraction is frequently used for solid matrices like soil, sediment, and tissue. cdc.govepa.gov The sample is placed in a thimble and continuously extracted with a cycling solvent, typically a mixture like hexane/acetone, for an extended period (e.g., 18 +/- 2 hours). epa.gov While effective, this method is time-consuming and requires large volumes of organic solvents. epa.gov Modifications to the traditional Soxhlet extractor have been developed to improve efficiency. researchgate.net

Supercritical Fluid Extraction (SFE): SFE is a "greener" alternative that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. tandfonline.comwikipedia.org By manipulating temperature and pressure, the solvating properties of the CO2 can be fine-tuned. wikipedia.org This technique offers benefits such as reduced extraction time and a significant decrease in organic solvent consumption compared to traditional methods. tandfonline.com For extracting PCBs from soils, nearly quantitative recoveries have been achieved by optimizing CO2 pressure, temperature, and the use of an organic modifier like methanol. tandfonline.comrivm.nl SFE has also been shown to selectively remove bioavailable PCBs from contaminated sediments. nih.gov

Table 1: Comparison of Common Extraction Methodologies for PCBs

| Method | Principle | Typical Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | Water, Serum promochrom.comnih.gov | Low solvent use, fast, high throughput, can be automated. promochrom.comnih.gov | Sorbent-analyte interactions can be complex; potential for matrix effects. |

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Soil, Sediment, Tissue epa.govresearchgate.net | Exhaustive extraction, well-established, handles complex matrices. | Time-consuming, large solvent volumes, potential for thermal degradation. epa.gov |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | Soil, Sediment tandfonline.comnih.gov | Fast, reduced organic solvent use, tunable selectivity. tandfonline.comwikipedia.org | High initial equipment cost, requires optimization for different matrices. rivm.nl |

Cleanup Procedures for Matrix Interference Removal

Following extraction, the resulting solution contains not only this compound but also a host of co-extracted matrix components (e.g., lipids, pigments) that can interfere with chromatographic analysis. cdc.gov Cleanup procedures are therefore essential to isolate the PCBs from these interferences.

Common techniques involve adsorption chromatography using materials like Florisil, silica gel, or activated carbon. cdc.gov For instance, in the analysis of biological samples, lipids are a major interference and are often removed using gel permeation chromatography (GPC) or by treating the extract with concentrated sulfuric acid. cdc.gov Florisil columns are frequently used, where the extract is passed through the column and PCBs are eluted with a non-polar solvent like hexane, while more polar interferences are retained. nv.gov The effectiveness of the cleanup is crucial for achieving low detection limits and accurate quantification.

Chromatographic and Spectrometric Techniques for Congener-Specific Analysis

Congener-specific analysis is critical because the toxicity of PCBs varies significantly between different congeners. The quantification of this compound requires high-resolution separation techniques coupled with sensitive detectors.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS)

HRGC/HRMS is considered the gold standard for the analysis of trace levels of PCBs, including dioxin-like congeners. nasa.govresearchgate.net This technique combines the superior separation power of high-resolution gas chromatography with the high sensitivity and specificity of high-resolution mass spectrometry. dioxin20xx.org U.S. EPA Method 1668 is a common reference for this type of analysis. dioxin20xx.orgnih.gov

The HRGC component utilizes long capillary columns (e.g., 60m) to separate individual PCB congeners from each other. dioxin20xx.org The HRMS is operated in Selected Ion Monitoring (SIM) mode, where it is set to detect only the exact masses of the ions characteristic of the target tetrachlorobiphenyl congeners. This high mass resolution allows the instrument to distinguish the target analyte from other co-eluting compounds with similar nominal masses, significantly reducing background interference. nasa.gov This method can achieve extremely low detection limits, in the range of picograms per liter (pg/L) for water samples and nanograms per kilogram (ng/kg) for tissue samples. dioxin20xx.org

Gas Chromatography-Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive technique for detecting halogenated compounds like PCBs and has been widely used for their quantification. tdi-bi.com The electron capture detector is particularly responsive to electrophilic compounds, making it ideal for chlorinated molecules. A GC-ECD system can resolve, detect, and quantify PCBs in tissues and sediments at parts-per-billion levels. tdi-bi.com

While highly sensitive, GC-ECD is not as selective as mass spectrometry. tdi-bi.com Its response can be affected by other co-eluting halogenated compounds, potentially leading to overestimation if the sample cleanup is not thorough. Confirmation of results is often performed using a second GC column with a different stationary phase to ensure the peak corresponds to the target analyte. tdi-bi.com

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS)

GC-MS/MS, or tandem mass spectrometry, offers an enhanced level of selectivity and sensitivity compared to single quadrupole GC-MS. thermofisher.com This technique is particularly useful for analyzing complex matrices where background interference is a significant issue.

In GC-MS/MS, a specific precursor ion for this compound is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signal for the target compound, effectively filtering out chemical noise. This increased selectivity can simplify sample preparation procedures and improve the reliability of quantification. thermofisher.com For 2,2',5,5'-Tetrachlorobiphenyl (B50384) (a related congener), a precursor ion of m/z 291.92 is fragmented to a product ion of m/z 219.94 for quantification. thermofisher.com

Table 2: Key Performance Characteristics of Analytical Instruments

| Technique | Selectivity | Sensitivity | Primary Application |

|---|---|---|---|

| HRGC/HRMS | Very High | Very High (pg/L to ng/kg) dioxin20xx.org | "Gold standard" for trace-level congener-specific analysis, especially for dioxin-like PCBs. nasa.gov |

| GC-ECD | Moderate (for halogenated compounds) | Very High | Routine monitoring and quantification in less complex matrices. tdi-bi.com |

| GC-MS/MS | High | High | Analysis of complex matrices, confirmation analysis, high-throughput screening. thermofisher.com |

Quality Assurance and Quality Control Protocols in this compound Analysis

Key components of a robust QA/QC program for the analysis of this compound include the adherence to established analytical methods, such as EPA Method 8082A or Method 1668, which provide detailed procedures for the determination of polychlorinated biphenyls (PCBs) in various matrices. epa.gov The foundation of these protocols lies in method validation, which provides documented evidence that a specific analytical procedure is suitable for its intended purpose. demarcheiso17025.comwjarr.com

Method Validation Parameters:

The validation process for methods quantifying this compound assesses several key performance characteristics. These parameters ensure that the method is accurate, precise, and reliable for the intended analytical application. demarcheiso17025.comwjarr.comscispace.comresearchgate.net

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of the measured value to the true or accepted reference value. It is often assessed using Certified Reference Materials (CRMs) or by spiking samples with a known amount of the analyte. | Percent recovery within a specified range (e.g., 70-130%). For spike recovery, the result should be within ±20% of the known value. fda.gov |

| Precision | The degree of agreement among independent measurements under specified conditions. It is typically expressed as Relative Standard Deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). | RSD ≤ 20% for replicate measurements. For intermediate precision, a statistical RSD of ≤ 2% may be required in some contexts. demarcheiso17025.com |

| Specificity/ Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other PCB congeners or matrix interferences. | Chromatographic separation should demonstrate baseline resolution between this compound and other potentially interfering peaks. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as 3 times the signal-to-noise ratio. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as 10 times the signal-to-noise ratio. |

| Linearity & Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Correlation coefficient (r²) ≥ 0.995 for the calibration curve constructed from a series of standards. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., temperature, flow rate, pH). | No significant change in results when method parameters are slightly varied. |

Ongoing Quality Control Measures:

To maintain data quality during routine analysis, several QC checks are incorporated into the analytical sequence. These include:

Method Blanks: A clean sample matrix is processed and analyzed in the same manner as the field samples to check for contamination introduced during the analytical process.

Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of this compound and other target PCBs. The recovery of the analyte is used to monitor the performance of the entire analytical system.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A portion of a field sample is spiked with a known amount of the analyte and analyzed in duplicate. This helps to assess the effect of the sample matrix on the analytical method's accuracy and precision.

Surrogate Standards: A compound that is chemically similar to the target analyte but not expected to be present in the sample (e.g., tetrachloro-m-xylene, decachlorobiphenyl) is added to every sample, blank, and standard before extraction. epa.gov The recovery of the surrogate provides a measure of the efficiency of the sample preparation and analysis for each individual sample.

Certified Reference Materials (CRMs): CRMs are materials with a certified concentration of the analyte of interest. nemc.us They are analyzed periodically to provide an independent verification of the accuracy of the laboratory's standards and procedures. AccuStandard, for example, offers a certified reference material for this compound (C-053S-TP). accustandard.com

Development of Novel and Expedited Analytical Approaches for Tetrachlorobiphenyls

Traditional analytical methods for tetrachlorobiphenyls, while reliable, often involve time-consuming and solvent-intensive extraction and cleanup procedures, followed by lengthy chromatographic run times. clu-in.org Consequently, there is significant research interest in developing novel and expedited analytical approaches to increase sample throughput, reduce costs, and enable rapid on-site analysis. clu-in.org

Innovations in Sample Preparation:

A major bottleneck in PCB analysis is sample preparation. Modern techniques aim to miniaturize and automate these steps.

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to extract analytes from solid matrices more efficiently and with less solvent compared to traditional methods like Soxhlet extraction. In-cell cleanup, where adsorbents are mixed directly with the sample in the extraction cell, can further streamline the process by combining extraction and cleanup into a single step. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. Analytes partition onto the fiber and are then thermally desorbed into the injector of a gas chromatograph. SPME is particularly well-suited for on-site analysis when coupled with portable GC/MS systems, allowing for rapid screening of contaminated soils and sediments. portsfuture.com

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It offers advantages of being fast, efficient, and environmentally friendly. taylorfrancis.com

Advances in Chromatographic Analysis:

Gas chromatography (GC) remains the primary technique for separating and quantifying PCB congeners.

Fast Gas Chromatography: By using shorter, narrow-bore capillary columns and rapid temperature programming, "fast GC" can significantly reduce analytical run times from 20-60 minutes to less than 6 minutes without compromising resolution. clu-in.org This greatly increases sample throughput and reduces the cost per analysis. clu-in.org

Two-Dimensional Gas Chromatography (GCxGC): This powerful technique provides enhanced separation capacity by coupling two different chromatographic columns. GCxGC is particularly useful for resolving complex mixtures and separating co-eluting congeners, which can be a challenge in single-column GC analysis. nih.gov

Emerging Detection Technologies:

While mass spectrometry (MS) and electron capture detectors (ECD) are the standard for PCB analysis, new technologies are being explored for rapid and portable detection.

Biosensors: Electrochemical biosensors are being developed for the rapid detection of PCBs. One promising approach utilizes printed circuit board (PCB) technology to create low-cost, reproducible, and easily integrated electrodes. mdpi.comnih.govdntb.gov.ua These sensors can be functionalized with biological recognition elements, such as antibodies or DNA probes, that specifically bind to PCBs, generating a measurable electrical signal. nih.gov This technology holds the potential for developing portable, real-time monitoring devices for tetrachlorobiphenyls. researchgate.net

Comparison of Traditional and Novel Analytical Approaches:

| Feature | Traditional Approach (e.g., Soxhlet/GC-ECD) | Novel/Expedited Approaches (e.g., PLE/Fast GC-MS, SPME/Portable GC-MS) |

| Sample Preparation Time | Hours to days | Minutes to hours |

| Solvent Consumption | High (hundreds of mL per sample) | Low to none |

| Analytical Run Time | 20-60 minutes | <10 minutes |

| Portability | Laboratory-based | Field-portable options available |

| Throughput | Low | High |

| Cost per Sample | High | Potentially lower, especially for screening |

These advancements in analytical methodologies are transforming the way this compound and other congeners are monitored, enabling more efficient, cost-effective, and timely assessments of environmental contamination.

Environmental Fate and Biotransformation Pathways of 2,2 ,5,6 Tetrachlorobiphenyl

Microbial Degradation Mechanisms

Microorganisms play a critical role in the breakdown of PCBs through various metabolic pathways. The extent and rate of degradation are highly dependent on the environmental conditions and the specific microbial communities present.

Under anaerobic conditions, such as those found in sediments, the primary microbial degradation pathway for highly chlorinated biphenyls is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which are replaced by hydrogen atoms. This typically results in the formation of lesser-chlorinated congeners that are less toxic and more susceptible to further degradation.

The dechlorination process can be highly specific, with certain microbial populations preferentially removing chlorine atoms from the meta, para, or ortho positions. For instance, bacterial enrichment cultures from Baltimore Harbor sediments have been observed to dechlorinate 2,3,5,6-tetrachlorobiphenyl, initially forming both meta and ortho dechlorination products. nih.govasm.org Subsequent transfers of these cultures led to a selection for strict ortho-dechlorinating activity, producing 2,3,5-trichlorobiphenyl and 3,5-dichlorobiphenyl. nih.govasm.org Similarly, anaerobic microorganisms from Hudson River sediments have demonstrated the ability to dechlorinate Aroclor 1242, with a primary removal of meta and para chlorines. epa.gov An anaerobic methanogenic microbial consortium has been shown to dechlorinate 2,3,4,5,6-pentachlorobiphenyl to biphenyl through a sequential removal of meta, para, and ortho chlorines. researchgate.net

The following table summarizes the observed dechlorination products from a related tetrachlorobiphenyl congener.

| Initial Compound | Microbial Culture Source | Key Dechlorination Products | Dechlorination Position |

| 2,3,5,6-Tetrachlorobiphenyl | Baltimore Harbor Sediment | 3,5-Dichlorobiphenyl, 2,5-Dichlorobiphenyl, 2,6-Dichlorobiphenyl, 3-Chlorobiphenyl | meta and ortho |

| 2,3,5,6-Tetrachlorobiphenyl | Enriched Baltimore Harbor Culture | 2,3,5-Trichlorobiphenyl, 3,5-Dichlorobiphenyl | ortho |

This data is based on the dechlorination of a structurally similar tetrachlorobiphenyl and illustrates the general principles of anaerobic reductive dechlorination.

In aerobic environments, the degradation of less-chlorinated PCBs, often the products of anaerobic dechlorination, proceeds through an oxidative pathway. The key initial step is catalyzed by biphenyl dioxygenase, an enzyme that incorporates two oxygen atoms into one of the aromatic rings. nih.govresearchgate.net This results in the formation of a cis-dihydrodiol, which is then dehydrogenated to form a dihydroxybiphenyl. researchgate.net

Subsequently, the aromatic ring is cleaved by a 2,3-dihydroxybiphenyl 1,2-dioxygenase. researchgate.net The resulting compound is then further metabolized through a series of hydrolytic reactions, ultimately leading to the formation of chlorobenzoic acids and other intermediates that can enter central metabolic pathways. nih.govresearchgate.net Various bacterial species, including those from the genera Pseudomonas, Burkholderia, and Rhodococcus, are known to possess the genes for this biphenyl catabolic pathway. researchgate.net

The general pathway for aerobic degradation is as follows:

Dioxygenation: Biphenyl is converted to 2,3-dihydroxy-4-phenylhexa-4,6-diene. researchgate.net

Dehydrogenation: Formation of 2,3-dihydroxybiphenyl. researchgate.net

Ring Cleavage: 2,3-dihydroxybiphenyl is cleaved to produce 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid. researchgate.net

Hydrolysis: The molecule is further broken down to yield chlorobenzoic acid and 2-hydroxypenta-2,4-dienoic acid. researchgate.net

The complete mineralization of complex pollutants like 2,2',5,6'-Tetrachlorobiphenyl often requires the synergistic action of multiple microbial species within a consortium. frontiersin.orgnih.gov Naturally occurring consortia can perform a sequence of degradation steps, such as the initial anaerobic dechlorination followed by aerobic degradation of the resulting congeners. Using microbial consortia for bioremediation is often more advantageous than using isolated strains due to their increased adaptability and stability in the environment. nih.gov

To enhance the efficiency of PCB degradation, researchers have focused on constructing artificial microbial consortia and engineering specific bacterial strains. frontiersin.orgnih.gov Synthetic biology techniques allow for the creation of bacteria with customized metabolic pathways. For example, a novel bacterial strain has been engineered to simultaneously degrade five different aromatic pollutants, including biphenyl, by integrating multiple artificial degradation pathways into a single bacterium. cas.cn In another study, a recombinant E. coli strain expressing biphenyl dioxygenase was shown to effectively degrade PCBs. nih.gov These engineered microorganisms hold significant promise for the bioremediation of PCB-contaminated sites. nih.govcas.cn

| Approach | Organisms/Systems | Key Features | Potential Application |

| Microbial Consortia | Mixed cultures of anaerobic and aerobic bacteria | Sequential degradation of highly chlorinated PCBs. nih.gov | In-situ bioremediation of contaminated sediments. |

| Engineered Bacteria | E. coli, Pseudomonas putida | Expression of key degradative enzymes like biphenyl dioxygenase. nih.gov | Bioaugmentation of contaminated sites. |

| Synthetic Consortia | Combination of specialized strains | Modular and optimized metabolic pathways for complete degradation. frontiersin.org | Bioreactors for wastewater treatment. |

Phytoremediation Processes

Phytoremediation is an emerging technology that utilizes plants and their associated microorganisms to remove, contain, or degrade environmental contaminants. nih.govacs.org Plants can contribute to the remediation of PCB-contaminated soils and sediments through several mechanisms, including uptake and accumulation, and metabolic transformation.

Plants can absorb PCBs from the soil through their root systems. The efficiency of uptake and subsequent translocation to other parts of the plant, such as stems and leaves, is influenced by the specific PCB congener's properties, particularly its hydrophobicity. nih.gov Generally, less-chlorinated PCBs are more readily taken up and translocated than their more highly chlorinated counterparts.

Studies with hybrid poplar plants have shown that tetrachlorobiphenyls can accumulate on the roots and stems. nih.gov For some congeners, a significant percentage of the absorbed PCB remains in the root system. nih.gov The accumulation of PCBs on woody stems has also been observed to be higher than in the leaves. nih.gov The specific dynamics of this compound uptake would be expected to follow these general trends, with partitioning between the root and shoot dependent on its physicochemical properties.

Once inside the plant tissues, PCBs can undergo metabolic transformation, a process often referred to as phytotransformation. nih.gov Similar to the "green liver" model, plants possess enzyme systems, such as cytochrome P-450 monooxygenases and peroxidases, that can detoxify organic pollutants. nih.govresearchgate.net

For tetrachlorobiphenyls, a primary metabolic reaction is hydroxylation, which involves the addition of a hydroxyl (-OH) group to the biphenyl structure. nih.gov For example, 3,3',4,4'-tetrachlorobiphenyl has been shown to be oxidized to several mono-hydroxylated intermediates by plant cell cultures. nih.gov Similarly, 2,2',5,5'-tetrachlorobiphenyl (B50384) can be transformed into 3,4-dihydroxy-2,2',5,5'-tetrachlorobiphenyl. nih.gov While specific studies on the metabolism of this compound are limited, it is anticipated that it would also be susceptible to hydroxylation, forming various hydroxylated tetrachlorobiphenyl metabolites. nih.gov These hydroxylated metabolites may then be conjugated with molecules like glucose or glutathione and sequestered within the plant's vacuoles or incorporated into its structural components. researchgate.net

| Plant Species (or culture) | PCB Congener | Observed Metabolites | Metabolic Process |

| Rosa spp. (cell culture) | 3,3',4,4'-Tetrachlorobiphenyl | Mono-hydroxylated intermediates | Oxidation |

| Lactuca sativa (cell culture) | 3,3',4,4'-Tetrachlorobiphenyl | Mono-hydroxylated intermediates | Oxidation |

| Black nightshade (hairy root culture) | 2,2',5,5'-Tetrachlorobiphenyl | 3,4-dihydroxy-2,2',5,5'-tetrachlorobiphenyl | Transformation |

| Poplar (Populus deltoides × nigra) | 3,3',4,4'-Tetrachlorobiphenyl | 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl | Hydroxylation |

This table presents findings from various tetrachlorobiphenyl congeners to illustrate the process of plant metabolism.

Rhizoremediation and Plant-Microbe Interactions in Contaminated Soils

Rhizoremediation is an environmental cleanup strategy that utilizes the synergistic relationship between plants and soil microorganisms to degrade pollutants. nih.gov In the context of PCB contamination, this process holds promise for in-situ soil treatment. avestia.com The fundamental principle involves plants releasing secondary metabolites and enzymes through their roots, which stimulates the growth and activity of microbial communities in the rhizosphere (the soil region directly surrounding the roots). acs.org These stimulated microbes can then more effectively break down complex and persistent organic pollutants like PCBs. nih.gov

The effectiveness of rhizoremediation is linked to the "rhizosphere effect," where plant root exudates can induce microbial degradation pathways. researchgate.net Studies have demonstrated that planting significantly increases microbial counts and soil enzyme activity, which is directly related to higher levels of PCB biodegradation. researchgate.net For example, a rhizobial strain, Sinorhizobium meliloti NM, has been shown to use 3,3',4,4'-tetrachlorobiphenyl (PCB 77) as its sole source of carbon and energy, highlighting the specific capabilities of bacteria that can be fostered in a plant's rhizosphere. nih.gov

Table 1: Examples of Rhizoremediation Effects on Tetrachlorobiphenyls

| PCB Congener | Plant Species | Treatment | % Reduction in Soil | Source |

|---|---|---|---|---|

| 2,2',5,5'-Tetrachlorobiphenyl | Medicago sativa / Lolium italicum | Planting only | 45% | scholarly.org |

| 2,2',5,5'-Tetrachlorobiphenyl | Medicago sativa / Lolium italicum | Planting + RAMEB* | 57% | scholarly.org |

| 3,3',4,4'-Tetrachlorobiphenyl | Sinorhizobium meliloti NM (bacterium) | Bacterial degradation | High efficiency | nih.gov |

| Aroclor 1248 (contains tetrachlorobiphenyls) | Various forage crops | Planting only | >44% | researchgate.net |

Photodegradation and Other Abiotic Transformation Routes

Abiotic transformation processes, particularly photodegradation, are significant pathways for the breakdown of PCBs in the environment. scholarly.org Photodegradation involves the decomposition of chemical compounds by light energy, primarily ultraviolet (UV) radiation from the sun. For PCBs, the primary photochemical reaction is reductive dechlorination, where a chlorine atom on the biphenyl structure is replaced by a hydrogen atom, resulting in less chlorinated and generally less toxic congeners.

The rate and efficiency of PCB photodegradation depend heavily on the number and position of chlorine atoms on the biphenyl rings. While specific studies on this compound are limited, research on other tetrachlorobiphenyl isomers provides valuable insights. For example, a study on the photodegradation of five different PCBs found that non-planar congeners (those with chlorine atoms in the ortho positions, like 2,2',4,4'-TCB) degrade much faster than planar congeners (those without ortho-chlorines). mdpi.com Given that this compound has three ortho-chlorines, it would be expected to be non-planar and thus more susceptible to photodegradation than planar PCBs.

The environmental medium also plays a crucial role. In a study involving a phototrophic enrichment culture, 2,3,5,6-tetrachlorobiphenyl was reductively dechlorinated, with ortho-chlorines being removed preferentially over meta-chlorines to produce tri- and dichlorobiphenyls. nih.gov The process was light-dependent, as no dechlorination occurred in control cultures kept in the dark. nih.gov The presence of catalysts like nano-TiO2 or oxidants such as hydrogen peroxide (H2O2) can significantly accelerate the photodegradation of some PCBs, in some cases increasing the degradation rate by more than 20 times. mdpi.com

Table 2: Photodegradation Half-Lives of Selected Tetrachlorobiphenyls

| PCB Congener | Conditions | Half-Life (t½) | Source |

|---|---|---|---|

| 2,3,5,6-Tetrachlorobiphenyl | Acetonitrile/water (80:20), UV light | 107 minutes | mdpi.com |

| 2,2',4,4'-Tetrachlorobiphenyl | Acetonitrile/water (80:20), UV light | 38 minutes | mdpi.com |

| 3,3',4,4'-Tetrachlorobiphenyl | Acetonitrile/water (80:20), UV light | >4 hours | mdpi.com |

Persistence and Environmental Half-Life Considerations for 2,2',5,6'-Tetrachlorobhenyl

Polychlorinated biphenyls are known for their chemical stability and resistance to degradation, which leads to their long-term persistence in the environment. unep.orged.gov The persistence of a specific PCB congener is related to its chemical structure, particularly the degree of chlorination. unep.org Generally, the environmental half-life of PCBs increases with the number of chlorine atoms.

The half-life of a chemical is the time it takes for half of the initial amount to degrade. For PCBs in soil and sediment, this can range from years to decades. researchgate.netnih.gov While a specific environmental half-life for this compound has not been reported, data from isomers and related congeners provide a strong indication of its likely persistence. A long-term field study using lysimeters determined the soil half-life of PCB 52 (2,2',5,5'-tetrachlorobiphenyl) to be 11.2 years. nih.gov This study suggested that previous estimates of PCB persistence may have been underestimated by a factor of 10 or more. nih.gov

Table 3: Environmental Half-Life of Selected PCBs in Soil

| PCB Congener / Mixture | Matrix | Half-Life (t½) | Source |

|---|---|---|---|

| PCB 52 (2,2',5,5'-Tetrachlorobiphenyl) | Agricultural Soil | 11.2 years (4088 days) | nih.govca.gov |

| PCB 28 (2,4,4'-Trichlorobiphenyl) | Agricultural Soil | 10.9 years (3979 days) | nih.govca.gov |

| 2,2',5,5'-Tetrachlorobiphenyl | Flanagan silt loam | Low end of 98-day study* | epa.gov |

| 2,2',4,4'-Tetrachlorobiphenyl | Flanagan silt loam | High end of 98-day study* | epa.gov |

| All Studied PCBs (Grand Mean) | Soil | 8.8 years (3229 days) | ca.gov |

*Specific half-life not calculated, but relative persistence noted within the study duration.

Bioaccumulation and Biomagnification Dynamics of 2,2 ,5,6 Tetrachlorobiphenyl

Mechanisms of Bioaccumulation in Aquatic and Terrestrial Organisms

The bioaccumulation of 2,2',5,6'-tetrachlorobiphenyl, a lipophilic compound, is largely driven by its tendency to partition from water and sediment into the fatty tissues of organisms. In aquatic environments, the primary mechanisms of uptake for organisms like fish and invertebrates are through direct absorption from the surrounding water via gills and skin, and the ingestion of contaminated food and sediment. auburn.eduup.pt The hydrophobic nature of this compound facilitates its passive diffusion across biological membranes, leading to its accumulation in lipid-rich tissues.

Trophic Transfer and Biomagnification within Food Webs

Once this compound enters the base of a food web, it is subject to trophic transfer, the process by which contaminants are passed from one trophic level to the next through consumption. nih.govresearchgate.net Because this compound is resistant to metabolic breakdown and is efficiently retained in fatty tissues, its concentration tends to increase at successively higher trophic levels, a phenomenon known as biomagnification. researchgate.netsccwrp.org

In aquatic food webs, for example, phytoplankton and other primary producers may absorb low levels of this compound from the water. These are then consumed by zooplankton, which are in turn eaten by small fish. At each step, the concentration of the tetrachlorobiphenyl congener becomes more concentrated in the predator's tissues. This process continues up the food chain, leading to the highest concentrations in top predators such as large fish, marine mammals, and fish-eating birds. nih.govsccwrp.org

A similar process occurs in terrestrial food webs. Herbivores accumulate this compound from consuming contaminated plants. Carnivores that prey on these herbivores then accumulate even higher concentrations. This can lead to significant levels of this compound in apex predators. The efficiency of trophic transfer and the resulting degree of biomagnification can vary depending on the specific structure and length of the food web. nih.gov

Factors Influencing Bioaccumulation Potentials

Several key factors influence the potential for this compound to bioaccumulate in organisms. Two of the most critical are lipid content and trophic position.

Lipid Content: Due to its lipophilic nature, organisms with higher lipid content in their tissues tend to accumulate higher concentrations of this compound. auburn.eduauburn.edu This is because the compound preferentially partitions into and is stored in fat. Therefore, species with naturally high body fat percentages, or individuals within a species that have higher fat reserves, are more susceptible to accumulating significant levels of this contaminant. The relationship between lipid content and PCB concentration has been well-documented in numerous studies of fish and other wildlife. auburn.eduauburn.edu

Trophic Position: As described in the context of biomagnification, an organism's position in the food web is a major determinant of its this compound burden. nih.gov Organisms at higher trophic levels consume prey that has already concentrated the compound, leading to a stepwise increase in concentration up the food chain. nih.govresearchgate.net Stable isotope analysis, particularly of nitrogen (δ15N), is a common tool used by scientists to determine the trophic position of an organism and to quantify the degree of biomagnification of contaminants like PCBs. nih.gov

Congener-Specific Accumulation Patterns, including this compound

The bioaccumulation and biomagnification of PCBs are not uniform across all 209 congeners. The specific structure of each congener, including the number and position of chlorine atoms on the biphenyl (B1667301) rings, influences its physical and chemical properties, and consequently its environmental fate and biological activity.

Research has shown that the pattern of PCB congeners found in organisms can differ significantly from the pattern in the original source of contamination, such as a commercial PCB mixture. nih.gov This is due to differences in the uptake, metabolism, and elimination rates of individual congeners. For example, some congeners may be more readily metabolized and excreted by certain organisms, leading to their depletion in tissues relative to more persistent congeners.

While specific data for this compound is often part of broader PCB congener analyses, studies have highlighted that tetrachlorobiphenyls as a group are prevalent in environmental and biological samples. The accumulation pattern of this compound in a particular organism or food web will depend on a complex interplay of its physicochemical properties and the specific biological characteristics of the organisms involved. nih.govnih.gov

Toxicological Mechanisms and Biological Effects of 2,2 ,5,6 Tetrachlorobiphenyl

Cellular and Molecular Mechanisms of Toxicity

The toxicity of PCBs is complex and congener-specific. For 2,2',5,6'-tetrachlorobiphenyl, its mechanisms are understood primarily through its classification as a noncoplanar PCB.

Ah-Receptor Independent Pathways for Noncoplanar PCBs

Polychlorinated biphenyls are broadly classified based on their ability to bind to the aryl hydrocarbon (Ah) receptor, a key step in the toxic mechanism of dioxin-like compounds. researchgate.net Congeners that can adopt a flat, coplanar configuration, such as those with few or no chlorine atoms in the ortho positions (positions 2, 2', 6, and 6'), can bind to the Ah receptor with high affinity and elicit a range of dioxin-like toxic responses. researchgate.net

In contrast, this compound has two chlorine atoms in the ortho positions. This substitution pattern forces the two phenyl rings to twist relative to each other, resulting in a noncoplanar spatial arrangement. researchgate.net This noncoplanar structure sterically hinders the molecule from binding effectively to the Ah receptor. Consequently, the toxic effects of this compound and other noncoplanar PCBs are mediated through biological pathways that are independent of the Ah-receptor. researchgate.netoup.com These mechanisms include disruption of intracellular signaling and other cellular processes. researchgate.net

Induction of Oxidative Stress and Disruption of Antioxidant Systems

Exposure to PCBs is widely associated with an increase in oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govresearchgate.netnih.govresearchgate.netmdpi.com While specific studies isolating the effects of this compound were not identified, the general mechanism for PCBs involves elevated ROS generation, which can lead to damage of cellular macromolecules. nih.gov

In response to PCB exposure, cells may exhibit an altered state of their antioxidant defense systems. Research on PCB mixtures and other congeners has shown changes in the activity of key antioxidant enzymes. nih.govresearchgate.netnih.gov

Table 1: General Effects of PCBs on Cellular Oxidative Stress Markers

| Biomarker | General Effect of PCB Exposure |

|---|---|

| Reactive Oxygen Species (ROS) | Increased production nih.govmdpi.com |

| Lipid Peroxidation (LPO) | Increased levels, indicating cellular damage nih.govresearchgate.netnih.gov |

| Superoxide Dismutase (SOD) | Activity may be decreased nih.govnih.gov |

| Catalase (CAT) | Activity may be decreased nih.govnih.gov |

| Glutathione Peroxidase (GPx) | Activity may be decreased nih.govnih.gov |

This table represents generalized findings for the PCB class of compounds; specific data for this compound is limited.

Perturbations in Intracellular Signaling Pathways (e.g., Calcium, MAP Kinases)

Noncoplanar PCBs are known to interfere with critical intracellular signaling pathways, most notably calcium (Ca²⁺) homeostasis. nih.gov Disruption of Ca²⁺ signaling is a significant Ah-receptor-independent mechanism of neurotoxicity. nih.gov Certain non-dioxin-like PCBs can enhance the activity of ryanodine receptor (RyR) calcium channels, which are crucial for regulating the release of calcium from intracellular stores. nih.gov This alteration of Ca²⁺ dynamics can interfere with a wide range of cellular functions, including neurotransmission and dendritic growth in neurons. nih.govnih.gov

Mitogen-activated protein kinases (MAPKs) are key components of signaling cascades that regulate fundamental cellular processes like proliferation, differentiation, and apoptosis. nih.govresearchgate.netwikipedia.org These pathways, including the ERK, JNK, and p38/SAPK families, are activated by a wide array of extracellular stimuli and are crucial for normal cell function. nih.govresearchgate.netnih.gov While exposure to environmental toxicants can perturb MAPK signaling, specific research linking this compound to this pathway has not been established.

Genotoxicity and DNA Damage Considerations

Some PCB congeners are known to be genotoxic, meaning they can cause damage to DNA. nih.govresearchgate.net This damage can occur through indirect mechanisms, such as the generation of ROS during metabolism, which can lead to oxidative DNA adducts. researchgate.netepa.gov Studies on other noncoplanar tetrachlorobiphenyls, such as PCB 52 (2,2',5,5'-tetrachlorobiphenyl), have demonstrated the ability to induce significant DNA breakage in human lymphocytes. nih.gov Such findings suggest that congeners with similar structures may possess genotoxic potential, although direct evidence for this compound is lacking in the available literature. The mechanisms of genotoxicity can involve DNA breaks, mutations, and the inhibition of DNA repair systems. mdpi.com

Neurotoxicological Impacts

The nervous system is a primary target for PCB toxicity, with exposure during critical developmental periods being of particular concern.

Developmental Neurotoxicity

PCBs are classified as developmental neurotoxicants. nih.govepa.goveneuro.org Evidence from accidental human poisonings and numerous animal studies has established that prenatal and early-life exposure to PCBs can lead to adverse neurodevelopmental outcomes. nih.gov

Developmental exposure to PCBs can interfere with the structural organization of neural networks. nih.gov Rather than causing overt structural malformations in the brain, these compounds are thought to alter processes like axonal and dendritic growth and plasticity, which can lead to long-lasting deficits in cognitive and motor function. nih.govnih.gov Studies on PCB mixtures have been shown to disrupt synaptic transmission and connectivity in the brain. eneuro.org While this compound belongs to this class of neurotoxic compounds, specific studies detailing its individual contribution to developmental neurotoxicity are not extensively available.

Table 2: Investigated Neurodevelopmental Effects from General PCB Exposure

| Effect | Observation in Animal Studies |

|---|---|

| Behavioral | Alterations in learning and memory nih.gov |

| Changes in motor activity | |

| Cellular | Disruption of dendritic growth nih.gov |

| Altered synaptic transmission and connectivity eneuro.org | |

| Interference with Ca²⁺ signaling nih.gov |

| Physiological | Delayed or altered reflex development oup.comnih.gov |

This table summarizes findings from studies on PCB mixtures or other noncoplanar congeners. The specific effects of this compound require further investigation.

Cognitive and Behavioral Deficits

Exposure to this compound, a non-dioxin-like polychlorinated biphenyl (B1667301) (PCB), has been linked to various cognitive and behavioral deficits. Research indicates that prenatal exposure to PCBs can lead to subtle adverse effects on a child's neurodevelopment. nih.gov While some studies have observed cognitive deficits in infants, these associations may lessen as the child matures. escholarship.org

Studies focusing on ortho-substituted PCB congeners, a category that includes this compound, have shown connections to neurobehavioral and neurochemical changes. nih.gov For instance, rats exposed developmentally to PCB 95 (2,2',3,5',6-pentachlorobiphenyl), another ortho-substituted congener, displayed hypoactivity in adulthood and showed faster acquisition of a working memory task on a radial arm maze. nih.gov These findings highlight the potential for specific PCB congeners to induce lasting changes in behavior and cognitive function. The neurotoxic outcomes of PCB exposure have been a concern since early reports from industrial poisoning events. acs.org

Alterations in Neurotransmitter Systems

The neurotoxic effects of this compound and similar PCBs are often rooted in their ability to disrupt neurotransmitter systems. A primary mechanism involves the interference with calcium signaling in neurons. nih.gov Ortho-substituted PCBs can specifically interact with ryanodine-sensitive calcium channels, which are crucial for Ca2+-induced Ca2+ release within brain cells. nih.gov This disruption of calcium signaling is a key molecular target through which these PCBs can produce neurochemical and subsequent neurobehavioral alterations. nih.gov

Research on other tetrachlorobiphenyls has demonstrated effects on the dopamine system. For example, prenatal exposure to 3,4,3',4'-tetrachlorobiphenyl in mice led to long-term decreases in striatal dopamine and its receptor binding sites. nih.gov This suggests that interference with dopaminergic pathways is a significant aspect of PCB neurotoxicity.

Contribution of Hydroxylated Metabolites of Tetrachlorobiphenyls to Neurotoxicity

The metabolic byproducts of PCBs, particularly hydroxylated metabolites (OH-PCBs), are significant contributors to the parent compound's neurotoxicity. nih.gov These metabolites can be more biologically active than the original PCB congener. nih.gov Evidence shows that OH-PCBs are also neurotoxic and can be found in brain tissue. nih.gov

Specifically, OH-PCBs with multiple ortho-substitutions have been linked to disruptions in Ca2+ signaling, which can adversely affect neurodevelopment and behavior. nih.gov These metabolites can act as potent sensitizers of ryanodine receptors (RyRs), a critical component of neuronal calcium regulation. nih.gov The presence of hydroxylated metabolites of PCB 52 (2,2',5,5'-tetrachlorobiphenyl) has been detected in the brains of exposed rats, indicating their ability to cross the blood-brain barrier and exert direct effects. nih.gov Furthermore, some OH-PCBs, such as 4-OH-PCB 52, have been found to have a low affinity for the thyroid hormone receptor, suggesting varied mechanisms of action among different metabolites. nih.gov

Table 1: Detected Metabolites of a Tetrachlorobiphenyl (PCB 52) in Rat Tissues

| Metabolite | Probable Identity | Tissue(s) Detected |

| X1-PCB 52 | 3-OH-PCB 52 (2,2',5,5'-tetrachlorobiphenyl-3-ol) | Serum, Liver, Brain |

| 4-OH-PCB 52 | 2,2',5,5'-tetrachlorobiphenyl-4-ol | Serum, Liver, Brain |

| Data sourced from studies on the closely related congener 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52). nih.govnih.gov |

Immunotoxicological Responses

Suppression of Immune Functions (e.g., Antibody Responses, Lymphocyte Alterations)

Exposure to certain tetrachlorobiphenyls has been shown to suppress immune functions. Studies on the combined effects of 2,5,2',5'-tetrachlorobiphenyl and 3,4,3',4'-tetrachlorobiphenyl in rats revealed a significant, greater-than-additive decrease in the total number of lymphocytes and antibody-producing B-cells. nih.gov This indicates a potent interaction between different PCB congeners that can lead to enhanced immunotoxicity. nih.gov

Further research has demonstrated that specific PCB congeners can impair immune function by inhibiting cytotoxic T-cell activity and the production of antibodies. nih.gov The suppression of the cytotoxic T lymphocyte (CTL) response is a noted effect of some hexachlorobiphenyls. nih.govnih.gov This suppression can affect both CTL and suppressor cell activities. nih.gov The mechanisms appear to be indirect, as direct application to lymphocyte cultures in vitro did not show toxicity at relevant concentrations. nih.gov

Link to Inflammation and Autoimmunity

The immunotoxic effects of PCBs are also linked to inflammation and the potential for triggering autoimmune responses. Chronic inflammation, often resulting from a malfunctioning immune system, is a key factor in the development of autoimmune disorders. frontiersin.org Exposure to environmental toxicants can lead to the overactivation of immune cells like T and B lymphocytes and the overexpression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins. frontiersin.org

Studies using Aroclor 1254, a commercial PCB mixture, on human corneal epithelial cells demonstrated a clear inflammatory response. The exposure led to an increase in the transcription of inflammatory cytokine mRNAs, including Interleukin 1β (IL-1β) and TNF-α. mdpi.com This suggests that PCBs can directly induce the cellular machinery responsible for inflammation. The dysregulation of immune responses, including the enhancement or attenuation of inflammatory reactions depending on the cell type, is a critical aspect of PCB immunotoxicity. nih.gov

Table 2: Effects of a Tetrachlorobiphenyl (PCB 77) on Cytokine Production

| Cytokine | Effect in LPS-Stimulated Macrophages | Potential Implication |

| Tumor Necrosis Factor-α (TNF-α) | Significantly suppressed | Impaired immune function |

| Interleukin-10 (IL-10) | Significantly suppressed | Impaired immune function |

| Data from a study on 3,3',4,4'-tetrachlorobiphenyl (PCB77). nih.gov |

Endocrine Disrupting Potentials

This compound and other PCBs are recognized as endocrine-disrupting chemicals (EDCs). endocrinedisruption.org EDCs are substances that can interfere with the body's endocrine (or hormone) system. PCB metabolites, in particular, can exhibit significant endocrine-disrupting toxicity. nih.gov

Hydroxylated PCB metabolites (OH-PCBs) are known to interact with estrogen receptors, acting as either agonists or antagonists. nih.gov Some of these metabolites can be more effective agonists than estradiol itself. nih.gov While the specific metabolite 4-OH-PCB 52 showed low estrogenic activity in one in vitro study, the broader class of OH-PCBs is a concern for estrogenic and antiestrogenic actions. nih.govendocrinedisruption.org Mycoestrogens, another class of EDCs, are noted for their estrogenic potency due to their ability to interact directly with nuclear estrogen receptors. mdpi.com This highlights the structural basis for the endocrine-disrupting activity of many environmental compounds, including PCB metabolites.

Thyroid Hormone Disruption

There is no specific research available detailing the mechanisms by which this compound (PCB 69) disrupts thyroid hormone homeostasis. While many PCB congeners are known to interfere with the thyroid system by various mechanisms—including binding to transport proteins, altering thyroid hormone metabolism, and affecting receptor signaling—studies investigating these effects have not focused on PCB 69. comfortncolor.comnih.gov Research on other PCBs has shown they can reduce circulating levels of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3), but these congener-specific findings cannot be directly extrapolated to PCB 69. nih.govwur.nl

Estrogenic and Anti-Estrogenic Activities

Specific data on the estrogenic or anti-estrogenic activities of this compound are not available in the reviewed scientific literature. The estrogenic potential of PCBs varies widely between congeners, with some exhibiting estrogen-like (agonistic) effects and others showing anti-estrogenic (antagonistic) properties. nih.govmdpi.com Hydroxylated metabolites of some PCBs can also interact with estrogen receptors. researchgate.netnih.gov However, without dedicated in vitro or in vivo studies, the capacity of PCB 69 to interact with estrogen receptors or modulate estrogen-dependent pathways remains uncharacterized.

Interference with Steroidogenesis

No studies were identified that specifically investigate the interference of this compound with steroidogenesis—the biological process of producing steroid hormones. Research on other PCBs has indicated that some congeners can affect the expression of enzymes crucial for hormone synthesis. iehconsulting.co.uk For example, certain PCBs have been shown to affect ovarian steroidogenesis in vitro, but this information is specific to the congeners studied and does not include PCB 69.

Reproductive and Developmental Toxicity

PCBs as a class are recognized reproductive and developmental toxicants. epa.govcleanthehousatonic.com Exposure has been linked to adverse outcomes in both animal studies and human populations. nih.govnih.gov The specific contributions of this compound to these effects have not been elucidated.

Effects on Fertility and Reproductive Organ Systems

Specific research detailing the effects of this compound on fertility and reproductive organs is not available. General studies on PCB mixtures have associated exposure with negative impacts on reproductive health, but congener-specific data is required for an accurate assessment. nih.gov Studies on other tetrachlorobiphenyl congeners, such as PCB 52, have investigated effects on primordial germ cells in avian models, but these findings cannot be assumed to apply to PCB 69. nih.gov

Transgenerational Effects of Exposure

There are no studies specifically examining the potential for this compound exposure to cause transgenerational effects, where adverse outcomes are observed in generations not directly exposed to the chemical. Research into the transgenerational toxicity of PCBs has typically utilized commercial mixtures or other well-characterized congeners, with findings indicating that ancestral exposure can lead to alterations in physiology and gene expression in subsequent generations. nih.govnih.gov The capacity of PCB 69 to induce such effects is currently unknown.

Developmental Anomalies and Growth Impairment

There is a lack of specific studies investigating the potential of this compound to cause developmental anomalies and growth impairment. However, developmental toxicity is a well-documented effect of exposure to certain PCB mixtures and individual congeners. lgcstandards.com Prenatal exposure to PCBs has been associated with a range of adverse outcomes in both human and animal studies. nih.gov

In animal models, exposure to specific PCB congeners has been shown to result in developmental issues. For instance, studies on other tetrachlorobiphenyl isomers and PCB mixtures have demonstrated effects on fetal growth and development. Research on British girls suggested an inverse association between prenatal exposure to certain PCBs and birth weight. biorxiv.org In zebrafish, exposure to 3,3',4,4',5-pentachlorobiphenyl (PCB 126) has been shown to induce various deformities. oup.com Another study on a different tetrachlorobiphenyl isomer, 2,2',5,5'-tetrachlorobiphenyl (PCB 52), found decreased viability and altered sex ratios in the offspring of exposed Danio rerio (zebrafish). researchgate.net

While these findings highlight the potential for PCBs to act as developmental toxicants, the specific effects of the this compound congener on developmental processes and growth have not been specifically elucidated in the available scientific literature.

Hepatic and Metabolic Dysregulation

The liver is a primary target organ for the toxic effects of PCBs. Exposure to these compounds is known to cause a spectrum of hepatic and metabolic disturbances.

Liver Enzyme Induction and Potential Hepatic Damage

Studies on other tetrachlorobiphenyl isomers have demonstrated their ability to induce hepatic enzymes. For example, research on 2,2',5,5'-tetrachlorobiphenyl has shown that it can induce CYP2B enzymes in rat liver. researchgate.net The pattern and extent of enzyme induction can vary significantly between different PCB congeners and animal species. nih.gov Histopathological changes in the liver, such as cellular hypertrophy, fatty infiltration, and necrosis, have been observed in animal models exposed to various PCBs, including the highly chlorinated 2,2',4,4',5,5'-hexachlorobiphenyl. acs.orgbiomedpharmajournal.org Long-term exposure to the dioxin-like PCB 126 has been shown to induce liver fibrosis in mice. nih.gov

Without specific studies, the capacity of this compound to induce liver enzymes and cause hepatic damage can only be inferred from the general toxicological profile of PCBs.

Disruption of Lipid Metabolism (e.g., De Novo Lipogenesis)

There is no direct evidence from the reviewed literature to suggest that this compound disrupts lipid metabolism, specifically through the pathway of de novo lipogenesis. However, disruption of lipid metabolism is a known consequence of exposure to certain PCBs. nih.gov De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a critical metabolic process that can be altered by environmental contaminants. nih.gov

Research on the isomer 2,2',5,5'-tetrachlorobiphenyl (PCB 52) has shown that inhalation exposure in adolescent female rats can lead to the upregulation of genes involved in fatty acid synthesis. This suggests that some tetrachlorobiphenyl congeners can indeed interfere with lipid homeostasis in the liver. The broader class of PCBs has been shown to affect various aspects of lipid metabolism, contributing to conditions like fatty liver. nih.gov The mechanisms are thought to involve the activation of nuclear receptors that regulate the expression of genes controlling lipid synthesis, transport, and breakdown. nih.gov

Glucose Homeostasis Alterations and Association with Diabetes Mellitus

Specific research linking this compound to alterations in glucose homeostasis and diabetes mellitus has not been identified. However, a growing body of epidemiological and experimental evidence suggests an association between exposure to certain PCB mixtures and an increased risk of type 2 diabetes. researchgate.netclu-in.orgnih.govnih.gov

The proposed mechanisms by which PCBs may disrupt glucose homeostasis include the induction of insulin resistance, impairment of pancreatic β-cell function, and promotion of inflammation. nih.govnih.gov Studies in animal models have shown that exposure to coplanar PCBs can impair glucose and insulin tolerance. nih.gov In vitro studies using adipocytes have demonstrated that certain PCBs can abolish insulin-stimulated glucose uptake. nih.gov These effects are often linked to the inflammatory response and oxidative stress induced by these compounds. nih.gov While the general association between some PCBs and diabetes-related metabolic changes is established, the specific role, if any, of this compound in these processes remains unknown.

Carcinogenicity Assessment

Evidence from Animal Models and Carcinogenic Potential

There is a lack of specific carcinogenicity bioassays for this compound in animal models in the reviewed scientific literature. The International Agency for Research on Cancer (IARC) has classified polychlorinated biphenyls as a group as "probably carcinogenic to humans" (Group 2A), and the National Toxicology Program has listed them as "reasonably anticipated to be human carcinogens". nih.gov This classification is based on sufficient evidence of carcinogenicity in animals and supporting evidence from human studies. nih.gov

Animal studies have shown that certain PCB mixtures and individual congeners can cause liver tumors in rodents. nih.gov Some PCBs that are not genotoxic have been shown to act as tumor promoters. For instance, the isomer 2,2',5,5'-tetrachlorobiphenyl demonstrated promoting activity for hepatic gamma-glutamyl transpeptidase-positive foci in rats, which are considered preneoplastic lesions. nih.gov However, this same congener did not show activity in assays for the induction of lung adenomas or skin papillomas in mice. nih.gov The carcinogenic potential of PCBs is known to be highly dependent on the specific congener, its chlorine substitution pattern, and its ability to interact with cellular receptors like the aryl hydrocarbon receptor (AhR). oup.com Without specific studies on this compound, its carcinogenic potential cannot be definitively assessed.

Exposure Assessment and Epidemiological Studies of 2,2 ,5,6 Tetrachlorobiphenyl

Occupational Exposure Scenarios involving PCB-Containing Materials

Occupational exposure to PCBs represents a significant pathway of human contact with these compounds, often at concentrations considerably higher than those experienced by the general population. Workers can be exposed to PCBs through both inhalation of contaminated air and dermal contact with PCB-containing materials. researchgate.netnih.gov

Key occupational scenarios with potential for PCB exposure include:

Maintenance and Repair of Older Electrical Equipment: Historically, PCBs were extensively used as dielectric fluids in transformers and capacitors. Workers involved in the maintenance, repair, or decommissioning of this equipment may come into contact with these fluids. researchgate.netmdpi.com

Demolition and Renovation of Old Buildings: Buildings constructed or renovated before the ban on PCBs may contain these compounds in various materials. mdpi.com Caulking, sealants, paints, and fluorescent light ballasts are common sources of PCBs in older structures. researchgate.netnih.gov Workers involved in the demolition or renovation of such buildings are at risk of exposure through the inhalation of PCB-laden dust and direct skin contact. researchgate.net

Waste Management and Disposal: Handling and disposal of PCB-containing waste, including old electrical equipment and construction debris, can lead to occupational exposure at waste storage sites, transfer stations, and hazardous waste incinerators. mdpi.com

Studies of workers exposed to PCB-containing materials have shown elevated serum levels of these compounds. For instance, construction workers involved in the removal of PCB-containing caulking have been found to have higher serum concentrations of PCBs compared to the general population. researchgate.netnih.gov Notably, these workers often exhibit a higher proportion of lower-chlorinated PCBs, which are more volatile, suggesting that inhalation is a primary route of exposure in these scenarios. researchgate.netnih.gov

While these studies provide valuable insights into occupational exposure to PCBs as a class, specific data on the exposure levels of 2,2',5,6'-tetrachlorobiphenyl (PCB 54) in these occupational settings are not extensively reported in the reviewed literature. The congener profiles in workers can vary depending on the specific source of exposure. researchgate.net For example, some studies have identified congeners such as PCBs 56/60, 66, 44, 70, and 110 as potential markers for occupational exposure from sealants, in contrast to congeners like 153 and 180, which are more indicative of background dietary exposure. harvard.edu

Table 1: Common PCB Congeners Detected in Occupationally Exposed Workers

| PCB Congener Group | Predominant Exposure Route | Common Occupational Scenarios |

| Lower-chlorinated PCBs (di-, tri-, tetra-chloro) | Inhalation | Removal of PCB-containing caulking and sealants |

| Higher-chlorinated PCBs | Dermal contact, Ingestion | Maintenance of old electrical equipment, handling of PCB oils |

Note: This table represents general findings for PCB exposure. Specific data for this compound (PCB 54) were not detailed in the sourced documents.

Environmental Exposure Pathways (e.g., Dietary Intake, Inhalation)

For the general population, the primary route of exposure to PCBs is through the diet. nih.govnih.govmdpi.com Due to their lipophilic nature, PCBs bioaccumulate in the fatty tissues of animals and biomagnify up the food chain. mdpi.comnih.gov Consequently, consumption of contaminated fish, meat, and dairy products is the main source of PCB body burden for most people. nih.govnih.govmdpi.com